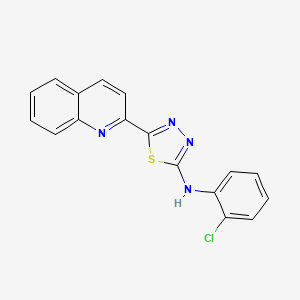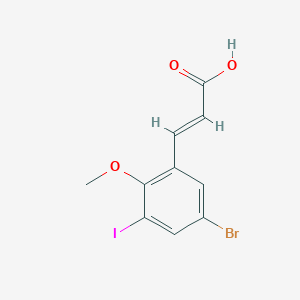
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, a quinoline moiety, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenylthiosemicarbazide. This intermediate is then reacted with 2-quinolinecarboxaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with cellular targets. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity. As an anticancer agent, it could induce apoptosis or inhibit key signaling pathways involved in cell growth and survival.
相似化合物的比较
Similar Compounds
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine: shares structural similarities with other thiadiazole and quinoline derivatives.
This compound: is unique due to the specific combination of the chlorophenyl, quinoline, and thiadiazole moieties.
Uniqueness
- The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes.
- The quinoline moiety is known for its biological activity, contributing to the compound’s overall pharmacological profile.
- The thiadiazole ring is a versatile scaffold that can be modified to enhance various biological activities.
属性
分子式 |
C17H11ClN4S |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-5-quinolin-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H11ClN4S/c18-12-6-2-4-8-14(12)20-17-22-21-16(23-17)15-10-9-11-5-1-3-7-13(11)19-15/h1-10H,(H,20,22) |
InChI 键 |
DOKIXGBNAFAOQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)NC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-Fluorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10880082.png)
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B10880088.png)
![6-chloro-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10880094.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10880096.png)
![Ethyl 4-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10880098.png)
![2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10880108.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880139.png)
![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880147.png)
![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)

![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)
